4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)- is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-pyran derivatives, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)- typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . This method is preferred due to its operational simplicity, high yields, and environmentally friendly nature .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry protocols, which emphasize the use of non-toxic, non-hazardous, and recyclable solvents . Polyethylene glycol (PEG-400) and glycerol are commonly used as solvents in these reactions due to their biocompatibility and recyclability .
Chemical Reactions Analysis
Types of Reactions
4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)- undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like benzoyl chloride or formamide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Benzoyl chloride, formamide
Major Products
The major products formed from these reactions include various substituted pyran derivatives, which can exhibit different biological activities .
Scientific Research Applications
4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)- has a wide range of scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of other heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and antiproliferative activities.
Medicine: Potential use in drug discovery due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)- involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific protein kinases, which play a crucial role in cell signaling and regulation . This inhibition can lead to the suppression of tumor cell proliferation and other biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit comparable biological activities.
2-Amino-4H-benzo[b]pyrans: Known for their bioactive properties and used in similar applications.
Uniqueness
4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
149550-44-7 |
---|---|
Molecular Formula |
C20H13ClN2O |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-amino-4-(3-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C20H13ClN2O/c21-14-6-3-5-13(10-14)18-16-9-8-12-4-1-2-7-15(12)19(16)24-20(23)17(18)11-22/h1-10,18H,23H2 |
InChI Key |
CTDSMXIJKXEWDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC(=CC=C4)Cl)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.